1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride

Overview

Description

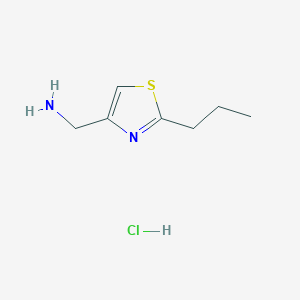

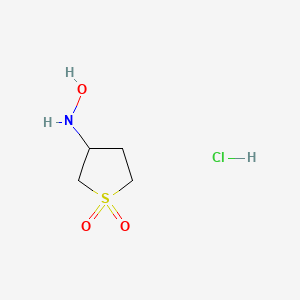

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN3 . It is supplied by Sigma-Aldrich and is part of a collection of unique chemicals for early discovery researchers .

Molecular Structure Analysis

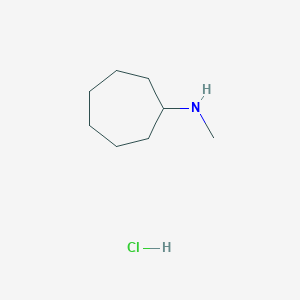

The molecular structure of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride is represented by the SMILES stringNC(N(CC(C)C)N=C1)=C1C.[H]Cl . The molecular weight of this compound is 189.69 . Physical And Chemical Properties Analysis

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a solid compound . Its molecular weight is 189.69 .Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives, including compounds similar to 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride, have been synthesized and characterized for their potential applications in various fields of research. The synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines through a multi-step process involving acetylation, condensation with hydrazine hydrate, and reaction with diethyl 2-phenylmalonates has been reported. These compounds show promising biological activities, highlighting the importance of pyrazole derivatives in medicinal chemistry (Xu Li-feng, 2011).

Structural and Reactivity Studies

The reactivity of 1H-pyrazol-5-amines with Appel salt leading to various pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles has been explored. Adjusting the pH of the reaction medium can modify the product ratio, demonstrating the versatility of pyrazole derivatives in synthesizing heterocyclic compounds with potential applications in designing novel molecules with specific properties (Maria Koyioni et al., 2014).

Antimicrobial and Antifungal Pharmacophore Sites

Research on pyrazole derivatives has identified antitumor, antifungal, and antibacterial pharmacophore sites, indicating the potential of these compounds in developing new therapeutic agents. Structural characterization and bioactivity studies provide insights into the interaction of these compounds with biological targets (A. Titi et al., 2020).

Application in Corrosion Inhibition

Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel in hydrochloric acid. The study on the inhibitive action of these compounds shows high efficiency in reducing the corrosion rate, underlining the utility of pyrazole derivatives in industrial applications (L. Herrag et al., 2007).

Solid-Phase Synthesis Techniques

Advancements in solid-phase synthesis techniques for pyrazoles and isoxazoles highlight the efficiency and versatility of these methods in producing highly substituted compounds. Such techniques offer significant benefits in medicinal chemistry for rapid synthesis of diverse compound libraries (D. Shen et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride is the LmPTR1 pocket . This active site is crucial for the compound’s antipromastigote activity .

Mode of Action

The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .

Biochemical Pathways

Its interaction with the lmptr1 pocket suggests it may influence pathways related to antipromastigote activity .

Result of Action

The compound exhibits potent in vitro antipromastigote activity . This suggests that it may have potential applications in the treatment of diseases caused by promastigotes.

properties

IUPAC Name |

4-methyl-2-(2-methylpropyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-6(2)5-11-8(9)7(3)4-10-11;/h4,6H,5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHCCXTXJFYFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094179.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/structure/B3094228.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)